Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
Brand Name: Vulcanchem
CAS No.: 13746-58-2
VCID: VC0076981
InChI: InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1
SMILES: CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C
Molecular Formula: C17H24O2
Molecular Weight: 260.4 g/mol

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-

CAS No.: 13746-58-2

Main Products

VCID: VC0076981

Molecular Formula: C17H24O2

Molecular Weight: 260.4 g/mol

Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel- - 13746-58-2

CAS No. 13746-58-2
Product Name Phenol, 2-methoxy-5-((1R,2R,4S)-1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-, rel-
Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
IUPAC Name 2-methoxy-5-[(1S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol
Standard InChI InChI=1S/C17H24O2/c1-16(2)12-7-8-17(16,3)13(10-12)11-5-6-15(19-4)14(18)9-11/h5-6,9,12-13,18H,7-8,10H2,1-4H3/t12-,13?,17+/m1/s1
Standard InChIKey GCUHVRDKQDPZGZ-KOHRXURCSA-N
Isomeric SMILES C[C@]12CC[C@H](C1(C)C)C[C@@H]2C3=CC(=C(C=C3)OC)O
SMILES CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C
Canonical SMILES CC1(C2CCC1(C(C2)C3=CC(=C(C=C3)OC)O)C)C
PubChem Compound 166895
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator